2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide
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Overview
Description
2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide: Unique due to the combination of a tetrazole ring, cyclohexyl group, and acetamide moiety.
2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amine: Similar structure but lacks the acetamide group.
2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]ethanamide: Similar structure but has an ethanamide group instead of an acetamide group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H23N5O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methoxy-N-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H23N5O2/c1-21(15(23)13-24-2)17(11-7-4-8-12-17)16-18-19-20-22(16)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 |
InChI Key |
VPFBKOCNEVYHDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)COC)C1(CCCCC1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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